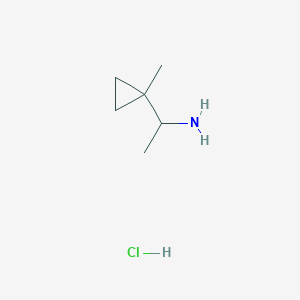
1-(1-Methylcyclopropyl)ethanamine hydrochloride
Overview
Description
1-(1-Methylcyclopropyl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to an ethanamine group, which is further attached to a methyl group . The InChI code for this compound is 1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 135.64 and a molecular formula of C6H14ClN .Scientific Research Applications
Synthesis of Branched Tryptamines
1-(1-Methylcyclopropyl)ethanamine hydrochloride is involved in the synthesis of branched tryptamines, a class of compounds with significant importance in medicinal chemistry. This process includes the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives. Such methods have been effective in synthesizing enantiomerically pure tryptamines, which are valuable in pharmaceutical research (Salikov et al., 2017).
Multifunctional Biocide in Water Systems
2-(Decylthio)ethanamine hydrochloride, a variant of the compound, has been recognized as a multifunctional biocide suitable for recirculating cooling water systems. Its spectrum of activity extends to bacteria, fungi, algae, and it possesses properties of biofilm and corrosion inhibition. This has applications in industrial water treatment and maintenance (Walter & Cooke, 1997).
Enrichment in Isotopic Studies
This compound plays a role in the preparation of isotopically enriched compounds, such as N-methyl-2-(4-nitrophen[18O]oxy)ethanamine. These enriched compounds have applications in advanced scientific research, particularly in the fields of chemistry and biochemistry (Yilmaz & Shine, 1988).
Chiral Ligand Synthesis
The compound aids in the synthesis of chiral, conformationally mobile tripodal ligands. These ligands form pseudo C3-symmetric complexes with metal salts and have implications in the study of molecular geometry and properties, especially in inorganic chemistry (Canary et al., 1998).
Plant Growth Regulation
This compound is related to 1-methylcyclopropene (1-MCP), a compound known for its role as a plant growth regulator. 1-MCP inhibits ethylene action in plants, affecting a broad range of fruits, vegetables, and floriculture crops. This has significant applications in agriculture, especially in prolonging the shelf life and maintaining the quality of fresh produce (Blankenship & Dole, 2003).
Carbonium Ion Reactions in Organic Chemistry
The compound participates in carbonium ion reactions, which are pivotal in organic chemistry for understanding reaction mechanisms and synthesizing various organic compounds. This has broader implications in pharmaceuticals and material science (Cox et al., 1961).
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBAHKOGEPSVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
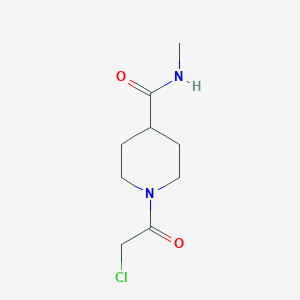
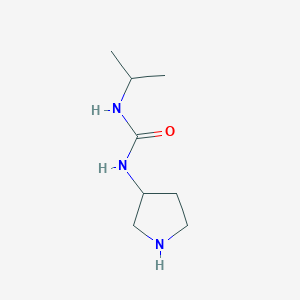
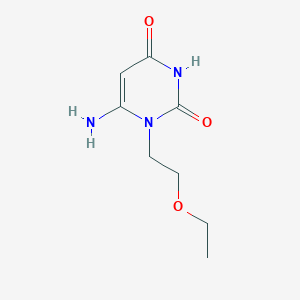
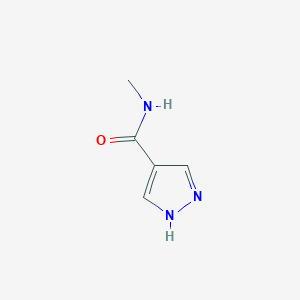




amine](/img/structure/B1371149.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
